2-Benzoimidazol-1-yl-1-methoxy-ethanol
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Overview
Description
2-Benzoimidazol-1-yl-1-methoxy-ethanol is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . It is characterized by the presence of a benzimidazole ring fused to a methoxyethanol moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules . They have been extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses .
Cellular Effects
The cellular effects of 2-Benzoimidazol-1-yl-1-methoxy-ethanol are not well-documented. Some benzimidazole derivatives have been shown to have significant effects on cells. For example, certain benzimidazole compounds have been found to inhibit colony formation in BT-474 cells and have antiproliferative effects on the EAC cell line .
Molecular Mechanism
Benzimidazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzimidazoles are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzimidazole compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Benzimidazole compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoimidazol-1-yl-1-methoxy-ethanol typically involves the reaction of benzimidazole with methoxyethanol under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzoimidazol-1-yl-1-methoxy-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of benzimidazole.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which have applications in pharmaceuticals and other industries .
Scientific Research Applications
2-Benzoimidazol-1-yl-1-methoxy-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 2-Benzoimidazol-1-yl-1-methoxy-ethanol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzimidazol-1-yl)-1-methoxyethanol
- 2-(Benzimidazol-1-yl)-1-ethanol
- 2-(Benzimidazol-1-yl)-1-propanol
Uniqueness
2-Benzoimidazol-1-yl-1-methoxy-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-methoxyethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)6-12-7-11-8-4-2-3-5-9(8)12/h2-5,7,10,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEDIWZFQDZYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=NC2=CC=CC=C21)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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